2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-propylacetamide
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Overview
Description
2-{2-[5-(2-METHYLPROPYL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}-N-PROPYLACETAMIDE is a complex organic compound that features an indole core substituted with an oxadiazole ring and a propylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(2-METHYLPROPYL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}-N-PROPYLACETAMIDE typically involves multi-step organic reactions. One common route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions. The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{2-[5-(2-METHYLPROPYL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}-N-PROPYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{2-[5-(2-METHYLPROPYL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}-N-PROPYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{2-[5-(2-METHYLPROPYL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}-N-PROPYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- **2-{2-[5-(2-METHYLPROPYL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}-N-METHYLACETAMIDE
- **2-{2-[5-(2-METHYLPROPYL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}-N-ETHYLACETAMIDE
- 2-{2-[5-(2-METHYLPROPYL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}-N-BUTYLACETAMIDE
Uniqueness
The uniqueness of 2-{2-[5-(2-METHYLPROPYL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}-N-PROPYLACETAMIDE lies in its specific substitution pattern, which may confer distinct biological activities and physicochemical properties compared to its analogs .
Properties
Molecular Formula |
C19H24N4O2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]-N-propylacetamide |
InChI |
InChI=1S/C19H24N4O2/c1-4-9-20-17(24)12-23-15-8-6-5-7-14(15)11-16(23)19-22-21-18(25-19)10-13(2)3/h5-8,11,13H,4,9-10,12H2,1-3H3,(H,20,24) |
InChI Key |
MWXNMMRCULQEGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN1C2=CC=CC=C2C=C1C3=NN=C(O3)CC(C)C |
Origin of Product |
United States |
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